molecular formula C21H24N2O3 B4961377 benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate

benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate

Cat. No. B4961377
M. Wt: 352.4 g/mol
InChI Key: HHGPDSCFCIJXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been studied for its potential applications in scientific research. It has been shown to have activity as an inhibitor of various enzymes, including proteases and kinases. This makes it a potentially useful tool for studying the role of these enzymes in various biological processes. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cellular structures.

Mechanism of Action

The mechanism of action of benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate involves its interaction with specific enzymes or cellular structures. It has been shown to bind to the active site of certain enzymes, inhibiting their activity. Additionally, it has been shown to selectively accumulate in certain cellular structures, allowing for their visualization through fluorescence microscopy.
Biochemical and Physiological Effects:
Benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in cellular signaling and regulation. Additionally, it has been shown to selectively accumulate in certain cellular structures, allowing for their visualization through fluorescence microscopy.

Advantages and Limitations for Lab Experiments

Benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has a number of advantages and limitations for use in lab experiments. Its ability to selectively inhibit the activity of specific enzymes makes it a potentially useful tool for studying the role of these enzymes in various biological processes. Additionally, its fluorescence properties make it useful for imaging cellular structures. However, its synthesis can be complex and time-consuming, and its activity can be influenced by factors such as pH and temperature.

Future Directions

There are a number of potential future directions for research involving benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further research into its mechanism of action and its potential applications in various areas of scientific research, such as cancer biology and neuroscience, could lead to new insights and discoveries. Finally, the development of new derivatives and analogs of the compound could lead to the discovery of even more useful tools for scientific research.

Synthesis Methods

Benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of protecting groups to ensure the selectivity of the reaction and the purity of the final product. The final compound can be purified through column chromatography and recrystallization.

properties

IUPAC Name

benzyl 2-[(2,3-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-8-6-11-18(16(15)2)22-20(24)19-12-7-13-23(19)21(25)26-14-17-9-4-3-5-10-17/h3-6,8-11,19H,7,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPDSCFCIJXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-((2,3-dimethylphenyl)carbamoyl)pyrrolidine-1-carboxylate

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